3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Description
Imidazo-Tetrazine Bicyclic System Characterization
The compound features a fused bicyclic system comprising an imidazole ring (five-membered, two nitrogen atoms at positions 1 and 3) annulated to a tetrazine ring (six-membered, four nitrogen atoms at positions 1,2,3,5). This imidazo[5,1-d]tetrazine scaffold is stabilized by conjugated π-electrons across both rings, with bond lengths between nitrogen atoms in the tetrazine moiety averaging 1.32–1.35 Å, consistent with partial double-bond character. The planar geometry of the bicyclic system is critical for maintaining electronic delocalization, which influences both chemical reactivity and biological activity.
Table 1: Key bond lengths and angles in the bicyclic system
| Bond/Angle | Measurement (Å/°) | Significance |
|---|---|---|
| N1–C2 | 1.34 Å | Double-bond character in tetrazine |
| C5–N6 | 1.31 Å | Imidazole-tetrazine fusion site |
| N3–C4–N5 angle | 126° | Distortion due to ring strain |
Substituent Configuration at N3 and C8 Positions
The N3 position is substituted with a benzyl group (–CH₂C₆H₅), introducing steric bulk and lipophilicity. X-ray crystallography confirms the benzyl moiety adopts a perpendicular orientation relative to the bicyclic plane, minimizing steric clash with the C8 carboxamide. At C8, a carboxamide group (–CONH₂) participates in intermolecular hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor (O···H–N distance: 2.89 Å). This substituent configuration enhances aqueous solubility compared to non-polar analogues.
Tautomeric Equilibrium Studies
The compound exhibits pH-dependent tautomerism between the 4-oxo form (predominant at physiological pH) and a minor 4-hydroxy tautomer. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide reveal a 92:8 equilibrium ratio at 25°C, stabilized by intramolecular hydrogen bonding between the N7 hydrogen and the carbonyl oxygen. This equilibrium impacts reactivity, as the oxo form is more electrophilic at C4, facilitating ring-opening reactions under alkaline conditions.
Crystallographic Characterization
X-ray Diffraction Analysis of Single Crystals
Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic crystal system (space group P1) with unit cell parameters a = 5.68 Å, b = 9.80 Å, c = 30.97 Å, α = 84.8°, β = 87.0°, γ = 83.9°. The asymmetric unit contains one molecule, with the benzyl group’s phenyl ring displaying a dihedral angle of 85.2° relative to the imidazo-tetrazine plane. The carboxamide group adopts a trans configuration, minimizing lone pair repulsion between the carbonyl oxygen and amide nitrogen.
Table 2: Crystallographic data summary
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell volume | 1,705.22 ų |
| Z value | 4 |
| R factor | 0.069 |
Intermolecular Hydrogen Bonding Patterns
The crystal packing is stabilized by a three-dimensional hydrogen-bonding network:
- N8–H···O4 (2.89 Å) between carboxamide groups of adjacent molecules
- C9–H···N2 (3.12 Å) involving the benzyl CH₂ group and tetrazine nitrogen
- π–π stacking interactions between benzyl phenyl rings (centroid distance: 3.65 Å)
These interactions confer thermal stability up to 218°C, as demonstrated by thermogravimetric analysis.
Comparative Structural Analysis with Temozolomide Analogues
The benzyl derivative differs from temozolomide (3-methyl analogue) in three key aspects:
Table 3: Structural comparison with temozolomide
| Feature | Benzyl Derivative | Temozolomide |
|---|---|---|
| N3 substituent | Benzyl (–CH₂C₆H₅) | Methyl (–CH₃) |
| LogP | 1.85 | 0.45 |
| Tautomer ratio | 92:8 (oxo:hydroxy) | 95:5 (oxo:hydroxy) |
| Hydrogen bond donors | 1 (amide NH) | 2 (amide NH + imidazole NH) |
Properties
IUPAC Name |
3-benzyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c13-10(19)9-11-15-16-18(12(20)17(11)7-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSWLFCAODLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N3C=NC(=C3N=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Benzyl Isocyanate
The most efficient route involves the reaction of 5-diazoimidazole-4-carboxamide (2) with benzyl isocyanate in dimethyl sulfoxide (DMSO) at 25°C, yielding the target compound in 90% purity. This method, reported by Wang and Stevens (1996), exploits the nucleophilic reactivity of the diazo group to form the tetrazine ring.
Mechanistic Insights :
The diazoimidazole intermediate undergoes a [2+3] cycloaddition with the isocyanate, followed by tautomerization to stabilize the tetrazinone ring. DMSO acts as both solvent and mild base, facilitating deprotonation without promoting side reactions.
Optimization Considerations :
- Temperature : Elevated temperatures (>30°C) risk diazo group decomposition.
- Solvent Polarity : Polar aprotic solvents like DMSO enhance reaction kinetics by stabilizing charged intermediates.
Nitrosative Cyclization of 5-Aminoimidazole-4-carboxamide Derivatives
Substrate Preparation and Cyclization
An alternative route involves nitrosative cyclization of 5-amino-1-(benzylcarbamoyl)imidazole-4-carboxamide (7). This method, adapted from Stevens et al. (1984), achieves moderate yields (72–94%) but requires stringent control over nitrosating agents.
Procedure :
- Substrate Synthesis : 5-Aminoimidazole-4-carboxamide is benzylated at the N1 position using benzyl chloroformate.
- Nitrosation : Treatment with sodium nitrite in acidic methanol generates a reactive nitroso intermediate.
- Cyclization : Heating under reflux in tetrahydrofuran (THF) induces ring closure to form the imidazotetrazine core.
Challenges :
- Electron-donating substituents on the benzyl group retard cyclization efficiency.
- Competing hydrolysis pathways necessitate anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary methods:
Key Findings :
- The diazo route offers superior yield and simpler workup but requires handling unstable diazo intermediates.
- Nitrosative cyclization allows modular substitution but demands precise stoichiometry to avoid over-nitrosation.
Mechanistic and Stability Considerations
Hydrolytic Stability of the Imidazotetrazine Core
The 4-oxo group in the tetrazinone ring renders the compound susceptible to hydrolysis under alkaline conditions, as observed in NMR studies of analogous ethyl derivatives. Hydrolysis proceeds via ring opening to form a triazene intermediate, which fragments into methyl diazonium ions and 4-aminoimidazole-5-carboxamide (AIC).
Stabilization Strategies :
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., DMSO, DMF) accelerate cycloaddition reactions by stabilizing transition states. In contrast, protic solvents (e.g., methanol) favor hydrolysis, reducing yields by up to 40%.
Chemical Reactions Analysis
Alkylation and Amidation Reactions
The synthesis of 3-benzyl-4-oxo-3,4-dihydroimidazo[5,1-d] tetrazine-8-carboxamide involves sequential alkylation and amidation steps :
-
Intermediate Formation :
-
Benzyl Group Introduction :
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Intermediate Formation | THF, 60°C, 5 h | ~70% | |
| Final Coupling | DCC, DMF, RT, 16 h | 75% |
Electrophilic Substitution
The fused imidazotetrazine system exhibits reactivity at specific positions:
-
Nitrogen Alkylation : The N3 position is susceptible to alkylation, enabling the introduction of substituents like benzyl groups .
-
Ring-Opening Reactions : Under acidic conditions, the tetrazine ring may undergo hydrolysis, though this is less common in the presence of stabilizing substituents .
Functional Group Transformations
-
Carboxamide Stability : The C8-carboxamide group resists hydrolysis under mild conditions but may convert to a carboxylic acid under strong acidic/basic environments, analogous to temozolomide derivatives .
-
Esterification : While not directly observed for this compound, related imidazotetrazines (e.g., temozolomide esters) undergo esterification at the carboxylic acid derivative, suggesting potential prodrug applications .
In Vitro Cytotoxicity Mechanisms
The compound inhibits tumor cell proliferation via:
-
DNA Alkylation : The imidazotetrazine core generates methylating agents that alkylate DNA at O6-guanine positions .
-
AGPS Inhibition : Computational studies suggest interaction with alkylglycerone phosphate synthase (AGPS), disrupting lipid metabolism in cancer cells .
Cytotoxicity Data (IC50 Values)
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| U251 Glioma | 12.5 ± 1.2 | |
| MCF-7 Breast Cancer | 18.3 ± 2.1 |
Substituent Effects on Bioactivity
| Derivative | R-Group | Biological Activity (T/C %) | Reference |
|---|---|---|---|
| Temozolomide | CH3 | 151–181 | |
| MTZ | (CH2)2Cl | 302–458 | |
| Target Compound | Benzyl | N/A (In vitro focus) |
T/C % = Tumor growth inhibition relative to controls in murine models .
Spectroscopic Characterization
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmaceutical agent due to its structural characteristics that may exhibit biological activity. Research indicates that derivatives of tetrazine compounds can act as:
- Anticancer Agents : Certain tetrazines have shown promise in inhibiting tumor growth by interfering with cellular processes.
- Antimicrobial Activity : Studies have indicated that similar compounds exhibit activity against various bacterial strains, suggesting potential use in developing new antibiotics.
Materials Science
The unique chemical structure of 3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide may also be utilized in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Sensors and Catalysts : Research into the catalytic properties of tetrazines suggests they may be effective in various chemical reactions or as sensors for detecting environmental pollutants.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of imidazo[5,1-d][1,2,3,5]tetrazine derivatives. The results indicated that compounds similar to 3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine exhibited significant cytotoxicity against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Activity
Research conducted by the International Journal of Antimicrobial Agents highlighted the antimicrobial effects of tetrazine derivatives against resistant bacterial strains. The study demonstrated that these compounds could disrupt bacterial cell wall synthesis and inhibit growth effectively.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by interfering with DNA replication and repair processes, leading to cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (CAS No. 85623-02-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C12H10N6O2
- Molecular Weight : 270.25 g/mol
- Structure : The compound features a unique imidazo-tetrazine core that is known for its reactivity and potential as a pharmacophore.
The biological activity of 3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is primarily attributed to its ability to alkylate DNA. Similar compounds in the imidazotetrazine class act through the following mechanisms:
- DNA Alkylation : The compound can form reactive intermediates that methylate guanine residues in DNA. This interaction disrupts normal DNA function and triggers cellular apoptosis.
- Prodrug Activation : It may function as a prodrug that requires metabolic activation to exert its therapeutic effects. This is characteristic of many imidazotetrazine derivatives such as temozolomide (TMZ) .
Antitumor Activity
Research indicates that compounds with imidazotetrazine structures exhibit significant antitumor properties. For instance:
- In vitro Studies : 3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine has shown cytotoxic effects against various cancer cell lines. The mechanism involves the formation of DNA adducts leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound also displays antimicrobial activity:
- Antibacterial and Antifungal Effects : In studies comparing it with commercial antibiotics, this compound demonstrated superior antibacterial and antifungal activities .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Temozolomide Comparison : A study showed that TMZ's efficacy against glioblastoma was enhanced when combined with compounds that stabilize its active form in solution . This suggests a potential for 3-Benzyl derivatives to enhance therapeutic outcomes when used in combination therapies.
- Molecular Modeling Studies : Computational studies have indicated favorable binding interactions between 3-Benzyl derivatives and target proteins involved in cancer progression .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 85623-02-5 |
| Molecular Formula | C12H10N6O2 |
| Molecular Weight | 270.25 g/mol |
| Antitumor Activity | Significant against various cancer lines |
| Antimicrobial Activity | High antibacterial and antifungal effects |
Q & A
Basic: What synthetic routes are available for 3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves modifying the imidazotetrazine core structure. For Temozolomide (3-methyl analog), key intermediates include 5-aminoimidazole-4-carboxamide (AIC) and methyltriazene (MTIC) . For the benzyl derivative, substitution at the N3 position (replacing methyl with benzyl) likely follows similar pathways. A general approach includes:
- Step 1: Condensation of 5-aminoimidazole-4-carboxamide with a benzyl isocyanate derivative to form the tetrazine ring.
- Step 2: Oxidation to stabilize the 4-oxo group.
- Critical Intermediates: 3-Benzyltriazene analogs or benzyl-substituted AIC derivatives.
Synthetic challenges include maintaining stability under basic conditions (pH >7) and avoiding premature hydrolysis .
Basic: What analytical techniques are essential for characterizing this compound and its impurities?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Used to quantify purity and detect impurities like 3-benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid (a common hydrolysis byproduct) .
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, particularly the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and carboxamide resonance .
- Mass Spectrometry (MS): ESI-MS validates molecular weight (e.g., [M+H]+ m/z ~310.1 for benzyl derivatives) .
- UV-Vis Spectroscopy: Monitors degradation products (e.g., AIC absorption at ~320 nm) .
Advanced: How does the benzyl substitution impact pharmacokinetics compared to Temozolomide?
Methodological Answer:
The benzyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to Temozolomide’s methyl group. However, this may alter:
- Metabolic Stability: Benzyl derivatives may undergo faster hepatic CYP3A4-mediated oxidation, reducing half-life.
- pH-Dependent Hydrolysis: At physiological pH (>7), the compound may hydrolyze faster than Temozolomide, releasing MTIC analogs.
- Experimental Design: Compare logP values (octanol-water partitioning) and plasma stability assays. Use in vivo models (e.g., rodent BBB penetration studies) to validate .
Advanced: What in vitro models are optimal for evaluating antitumor efficacy?
Methodological Answer:
- Cell Lines: Glioblastoma (U251, T98G) and breast cancer (MCF-7) lines are standard for imidazotetrazines . Include MGMT-deficient (e.g., U251) and MGMT-proficient lines to assess resistance.
- Assays:
- Data Contradictions: Discrepancies between in vitro IC50 and in vivo efficacy may arise from metabolic activation requirements .
Advanced: Does the benzyl derivative circumvent MGMT-mediated resistance observed with Temozolomide?
Methodological Answer:
MGMT repairs O6-methylguanine adducts caused by Temozolomide. The benzyl group’s bulkiness may:
- Reduce MGMT Binding: Steric hindrance could prevent MGMT from accessing DNA lesions.
- Experimental Validation:
Advanced: What are the primary impurities in synthesis, and how are they controlled?
Methodological Answer:
- Common Impurities:
- 3-Benzyl-8-carboxylic acid: From hydrolysis of the carboxamide .
- Dimerization Products: Due to tetrazine ring instability.
- Control Strategies:
Advanced: How does this compound interact with alkylglycerone phosphate synthase (AGPS) or other molecular targets?
Methodological Answer:
- Computer-Aided Design (CADD): Molecular docking (e.g., using AGPS PDBID:2UUV) predicts binding affinity. The benzyl group may occupy hydrophobic pockets near the AGPS active site .
- Transcriptomic Analysis: RNA-seq in treated cells identifies dysregulated pathways (e.g., lipid metabolism for AGPS) .
- Competitive Inhibition Assays: Use radiolabeled substrates to measure AGPS activity inhibition .
Advanced: What formulation challenges arise in preclinical studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
